Evidence 1: Optimized Lipophilicity Profile Versus Unsubstituted and Ethyl-Substituted Analogs
1-Methyl-1H-pyrazol-4-amine exhibits a computed LogP (XLogP3) of -0.4 [1], which is approximately 1.6 log units lower than the unsubstituted 1H-pyrazol-4-amine (XLogP3 ≈ 1.2) and 0.9 log units lower than 1-ethyl-1H-pyrazol-4-amine (XLogP3 ≈ 0.5) . This moderate hydrophilicity, balanced with the methyl group's modest lipophilic contribution, positions the compound within the optimal logP range (-1 to 1) for fragment-like physicochemical properties in lead discovery [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = -0.4 |
| Comparator Or Baseline | 1H-pyrazol-4-amine: XLogP3 ≈ 1.2; 1-ethyl-1H-pyrazol-4-amine: XLogP3 ≈ 0.5 |
| Quantified Difference | ΔLogP = -1.6 vs. unsubstituted; ΔLogP = -0.9 vs. ethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) and EPI Suite for comparators |
Why This Matters
Lipophilicity within the -1 to 1 range correlates with improved aqueous solubility and reduced off-target promiscuity in fragment-based screening, making 1-methyl-1H-pyrazol-4-amine a more developable starting point than more lipophilic pyrazole amines.
- [1] PubChem. (2025). 1-Methyl-1H-pyrazol-4-amine. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
